molecular formula C12H9N3O5S B2800044 4-[(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-3-nitrobenzoic acid CAS No. 710315-25-6

4-[(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-3-nitrobenzoic acid

Cat. No.: B2800044
CAS No.: 710315-25-6
M. Wt: 307.28
InChI Key: LJFCOOQGQCUESF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-3-nitrobenzoic acid is a complex organic compound that features a pyrimidine ring substituted with a hydroxy and methyl group, a nitrobenzoic acid moiety, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-3-nitrobenzoic acid typically involves a multi-step process

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-3-nitrobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 4-[(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-3-nitrobenzoic acid is unique due to its combination of a pyrimidine ring, thioether linkage, and nitrobenzoic acid moiety. This structural arrangement imparts distinct chemical and biological properties that are not commonly found in other similar compounds.

Properties

IUPAC Name

4-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O5S/c1-6-4-10(16)14-12(13-6)21-9-3-2-7(11(17)18)5-8(9)15(19)20/h2-5H,1H3,(H,17,18)(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFCOOQGQCUESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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